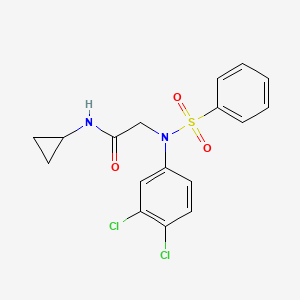
N~1~-cyclopropyl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-cyclopropyl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DCPG, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of glycine transporter inhibitors and has been shown to have promising effects on various neurological disorders.
Wirkmechanismus
N~1~-cyclopropyl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a selective inhibitor of glycine transporter-1 (GlyT1), which is responsible for the reuptake of glycine in the synaptic cleft. By inhibiting GlyT1, N~1~-cyclopropyl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide increases the availability of glycine, which in turn enhances the function of N-methyl-D-aspartate (NMDA) receptors. This leads to an increase in the release of neurotransmitters such as dopamine and serotonin, which are involved in various neurological processes.
Biochemical and Physiological Effects:
N~1~-cyclopropyl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects on the brain. It enhances the activity of NMDA receptors, which are involved in learning and memory processes. It also increases the levels of dopamine and serotonin, which are involved in mood regulation and emotional processing. N~1~-cyclopropyl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to reduce the activity of the stress hormone, cortisol, which is involved in the stress response.
Vorteile Und Einschränkungen Für Laborexperimente
N~1~-cyclopropyl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. It is a selective inhibitor of GlyT1, which makes it a useful tool for studying the role of glycine in various neurological processes. It has also been shown to have a good safety profile and low toxicity, which makes it suitable for in vivo studies. However, N~1~-cyclopropyl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has some limitations, such as its poor solubility in water, which can make it difficult to administer in some experimental settings.
Zukünftige Richtungen
There are several future directions for research on N~1~-cyclopropyl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is its potential therapeutic applications in various neurological disorders. Further studies are needed to investigate its efficacy and safety in clinical trials. Another area of interest is the development of new analogs of N~1~-cyclopropyl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide with improved pharmacokinetic properties, such as increased solubility and bioavailability. Finally, there is a need for further studies to elucidate the mechanisms underlying the effects of N~1~-cyclopropyl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide on various neurological processes.
Synthesemethoden
The synthesis of N~1~-cyclopropyl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide is a multi-step process that involves the reaction of cyclopropylamine with 3,4-dichlorophenyl isocyanate, followed by the reaction with phenylsulfonyl chloride. The final product is obtained after purification and characterization using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
N~1~-cyclopropyl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as schizophrenia, depression, anxiety, and epilepsy. It has been shown to improve cognitive function, reduce anxiety and depression-like behavior, and suppress seizures in animal models.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3S/c18-15-9-8-13(10-16(15)19)21(11-17(22)20-12-6-7-12)25(23,24)14-4-2-1-3-5-14/h1-5,8-10,12H,6-7,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVKJBAPRQXGTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN(C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-cyclopropylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

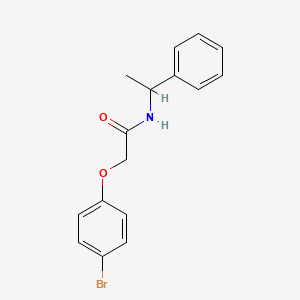
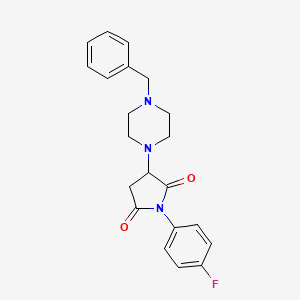
![5-[2-(allyloxy)-5-chlorobenzylidene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5142112.png)
![1-[(4-bromophenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B5142119.png)
![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5142127.png)
![2-(2-bromophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B5142145.png)
![2-nitro-5-[(2-propyn-1-yloxy)methyl]-5,6-dihydro[1,3]oxazolo[3,2-b][1,2,4]triazole](/img/structure/B5142152.png)
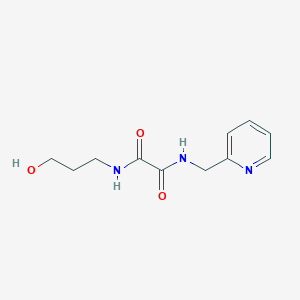
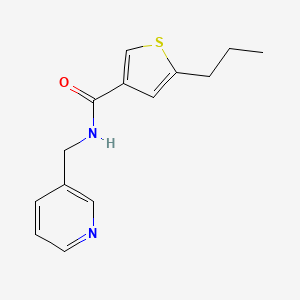
![5-[(2,6-dimethylphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B5142180.png)
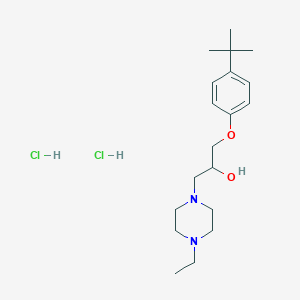
![5-[4-(allyloxy)-3-methoxybenzylidene]-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5142193.png)
![ethyl 4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate hydrochloride](/img/structure/B5142203.png)
![3-{4-[bis(4-fluorophenyl)methyl]-1-piperazinyl}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5142211.png)